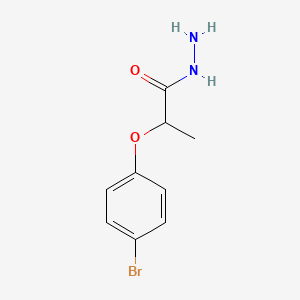

2-(4-Bromophenoxy)propanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-bromophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNYQCKNAHEZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402125 | |

| Record name | 2-(4-bromophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325778-59-4 | |

| Record name | 2-(4-bromophenoxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(4-Bromophenoxy)propanohydrazide" synthesis from methyl 2-(4-bromophenoxy)propionate

A Comprehensive Technical Guide to the Synthesis of 2-(4-Bromophenoxy)propanohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed technical overview of the synthesis of this compound, a key intermediate in the development of biologically active heterocyclic compounds such as azoles and oxadiazoles.[1][2] The synthesis is achieved through the hydrazinolysis of methyl 2-(4-bromophenoxy)propionate. This document outlines the underlying reaction mechanism, provides a step-by-step experimental protocol, details methods for product characterization, and emphasizes critical safety protocols for handling the reagents involved. The content is structured to provide researchers, chemists, and drug development professionals with the necessary field-proven insights and technical accuracy to successfully replicate this synthesis.

Reaction Principle: The Mechanism of Hydrazinolysis

The conversion of an ester, such as methyl 2-(4-bromophenoxy)propionate, into a hydrazide is a classic organic reaction known as hydrazinolysis. This transformation is a specific example of nucleophilic acyl substitution.[3]

The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the terminal nitrogen atom of hydrazine (H₂N-NH₂), which acts as a potent nucleophile. This nitrogen atom attacks the electrophilic carbonyl carbon of the ester.

-

Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen carries a negative charge, and the attacking nitrogen atom bears a positive charge.

-

Proton Transfer & Elimination: A proton is transferred from the positively charged nitrogen to the methoxy group (-OCH₃). This makes the methoxy group a better leaving group (methanol, CH₃OH). The carbonyl group is then reformed by the collapse of the tetrahedral intermediate, leading to the elimination of methanol.

-

Final Product: The final product is the stable this compound, with a molecule of methanol as the byproduct.

The use of an excess of hydrazine hydrate can help drive the reaction to completion.[4] The reaction is typically performed under reflux to provide the necessary activation energy and increase the reaction rate.[3][5]

Caption: The chemical transformation from ester to hydrazide.

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the hydrazinolysis of esters.[1][2]

Materials and Equipment

-

Reagents:

-

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Stoichiometry and Reagent Data

The following table outlines the quantities for a typical laboratory-scale synthesis.

| Compound | Molar Mass ( g/mol ) | Amount | Moles (mol) | Molar Equiv. |

| Methyl 2-(4-bromophenoxy)propionate | 259.10 | 5.0 g | 0.0193 | 1.0 |

| Hydrazine Hydrate (80%) | 50.06 (for 100%) | 3.50 mL | ~0.0679 | ~3.5 |

| Methanol (Solvent) | 32.04 | 20 mL | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.0193 mol) of methyl 2-(4-bromophenoxy)propionate in 20 mL of methanol.[1][2]

-

Reagent Addition: While stirring the solution at room temperature, slowly add 3.50 mL of 80% hydrazine hydrate. The addition should be done carefully as the initial reaction can be exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath.[1][2]

-

Reaction Monitoring: Maintain the reflux with continuous stirring for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.[1][2]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the bulk of the methanol.[1][2]

-

Precipitation: Pour the concentrated residue into a beaker containing approximately 100 mL of cold deionized water. A white solid product should precipitate out of the solution.[1][2]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold water to remove any residual impurities.

-

Purification: For further purification, recrystallize the crude product from a mixed solvent system, such as ethanol and water, to yield pure this compound as a crystalline solid.[1][2] Dry the final product under vacuum.

Caption: Experimental workflow for hydrazide synthesis.

Product Characterization

Confirming the structure and purity of the synthesized this compound is essential. Standard spectroscopic techniques are employed for this purpose.[6][7]

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (in the δ 6.8-7.5 ppm range, showing characteristic splitting for a 1,4-disubstituted ring), a quartet for the methine (CH) proton, a doublet for the methyl (CH₃) protons, and broad singlets for the N-H protons (NH and NH₂), which are exchangeable with D₂O. |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon (C=O) typically above 170 ppm, and aliphatic carbons for the methine (CH) and methyl (CH₃) groups. |

| FT-IR (cm⁻¹) | Strong absorption band for the carbonyl (C=O) stretch (around 1650-1680 cm⁻¹), N-H stretching bands (typically two bands for the -NH₂ group around 3200-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and a C-Br stretching band.[8] |

| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would correspond to the loss of substructures like the hydrazide group.[8] |

Critical Safety Considerations

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. [9]

-

Toxicity and Corrosivity: Hydrazine hydrate is toxic if swallowed, inhaled, or in contact with skin.[10][11] It is corrosive and can cause severe skin and eye burns.[9][10]

-

Carcinogenicity: Hydrazine is classified as a potential human carcinogen.[9][12]

-

Handling:

-

All work must be conducted inside a certified chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[10][12]

-

Avoid breathing vapors or mists.[12] Do not allow the chemical to come into contact with skin or eyes.

-

-

Storage: Store hydrazine hydrate in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents.[10][13]

-

Spills and Disposal: In case of a spill, evacuate the area and use an inert absorbent material for cleanup.[11] Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of this compound from its corresponding methyl ester via hydrazinolysis is a reliable and straightforward method. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism and yields the desired product, which can be easily purified by precipitation and recrystallization. Adherence to the detailed experimental protocol and strict observance of the safety precautions for handling hydrazine hydrate are paramount to achieving a successful and safe synthesis. The resulting high-purity hydrazide serves as a valuable precursor for further synthetic applications in medicinal and materials chemistry.

References

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate. [Link]

- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

-

Leah4sci. (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. NJ.gov. [Link]

-

O'Brien, M. K., & Smith, B. C. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Connecticut. [Link]

-

ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). ResearchGate. [Link]

-

Springer. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Springer. [Link]

-

U.S. Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]

- 6. lehigh.edu [lehigh.edu]

- 7. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nj.gov [nj.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. apps.dtic.mil [apps.dtic.mil]

"2-(4-Bromophenoxy)propanohydrazide" CAS number and properties

An In-Depth Technical Guide to 2-(4-Bromophenoxy)propanohydrazide: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Introduction: A Versatile Intermediate in Drug Discovery

This compound is a specialized chemical intermediate recognized for its crucial role in the synthesis of various heterocyclic compounds.[1][2][3] With the CAS Number 325778-59-4 , this compound serves as a foundational building block for researchers and scientists, particularly in the field of medicinal chemistry and drug development.[4][5][6] Carboxylic acid hydrazides, such as this one, are well-established precursors for synthesizing biologically active heterocycles, including azoles and oxadiazoles, which are prevalent scaffolds in many pharmaceutical agents.[2] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its primary applications, grounded in authoritative scientific data.

Core Physicochemical and Computational Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthetic chemistry. They dictate reaction conditions, solubility, and potential biological interactions. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 325778-59-4 | [4][5][6] |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [1][4][5] |

| Molecular Weight | 259.10 g/mol | [4] |

| SMILES | CC(OC1=CC=C(Br)C=C1)C(NN)=O | [4] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [4] |

| LogP | 1.2063 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Rotatable Bonds | 3 | [4] |

Synthesis Protocol: From Ester to Hydrazide

The synthesis of this compound is a straightforward yet critical process involving the hydrazinolysis of its corresponding ester, methyl 2-(4-bromophenoxy)propionate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group of the ester.

Experimental Workflow: Step-by-Step Methodology

The following protocol is derived from established laboratory procedures.[1][2]

-

Reactant Preparation: Dissolve methyl 2-(4-bromophenoxy)propionate (e.g., 5.0 g, 0.0193 mol) in a suitable alcoholic solvent, such as methanol (20 ml), in a round-bottom flask equipped with a reflux condenser.

-

Nucleophilic Addition: While stirring the solution, slowly add hydrazine hydrate (80% solution, e.g., 3.50 mL, 0.0679 mol). The slow addition is crucial to control the exothermic nature of the reaction and prevent side reactions. Hydrazine is used in molar excess to drive the reaction to completion.

-

Reaction Reflux: Heat the reaction mixture to reflux. The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur efficiently.

-

Monitoring Reaction Progress: Monitor the reaction's completion using Thin-Layer Chromatography (TLC), typically over a period of about 6 hours.[1][2] The disappearance of the starting ester spot indicates the reaction is complete.

-

Product Isolation: Once the reaction is complete, concentrate the mixture by removing the solvent under reduced pressure. Pour the resulting concentrated residue into water. The organic product, being less soluble in water than the excess hydrazine hydrate and other water-soluble byproducts, will precipitate out.

-

Purification: Filter the precipitated solid from the aqueous mixture. To achieve high purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[1][2]

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Core Application: A Gateway to Bioactive Heterocycles

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of heterocyclic compounds.[1][2][3] The hydrazide functional group (-CONHNH₂) is exceptionally versatile, enabling the construction of various ring systems that are of high interest in drug discovery.

Synthesis of Azoles and Oxadiazoles

This compound is frequently used to synthesize azoles and 1,3,4-oxadiazoles.[1][2] These five-membered heterocyclic rings are privileged structures in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic activities.

-

1,3,4-Oxadiazoles: The hydrazide can be cyclized with various reagents, such as carbon disulfide or isothiocyanates, to form 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles.[1][2]

-

Azoles: It serves as a precursor for other azole derivatives, which are important for their potential biological activities.[1]

The presence of the 4-bromophenoxy moiety provides a site for further functionalization through cross-coupling reactions and also imparts specific lipophilic and electronic properties that can be crucial for biological activity.

Logical Pathway to Heterocycles

Caption: Role as an intermediate in heterocyclic synthesis.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound is not provided in the search results, general precautions for related hydrazide and brominated aromatic compounds should be followed.

-

Hazard Codes: For similar structures, hazard codes often include "Xi" (Irritant).[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place, sealed in a tightly closed container.[4] Recommended storage is at 2-8°C.[4]

For detailed safety information, users must consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for creating novel heterocyclic molecules with potential therapeutic applications. Understanding its core properties and established protocols is essential for researchers aiming to leverage this intermediate in their drug discovery and development programs.

References

-

AppChem. This compound. [Link]

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate. [Link]

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(4-Bromophenoxy)propanohydrazide

This guide provides an in-depth technical exploration of the crystal structure of 2-(4-Bromophenoxy)propanohydrazide, a molecule of significant interest as a synthetic intermediate for various heterocyclic compounds.[1][2][3][4] Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount in drug development and materials science, as it governs crucial physicochemical properties such as solubility, stability, and bioavailability.[5][6][7] This document details the experimental protocols and interprets the crystallographic data, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are presented as self-validating systems, emphasizing the rationale behind each experimental choice to ensure technical accuracy and reproducibility.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of atoms within a crystal lattice dictates the macroscopic properties of a compound.[5][6] For active pharmaceutical ingredients (APIs), identifying the most stable crystalline form, or polymorph, is a critical step in development to mitigate risks of phase transitions that could alter therapeutic efficacy.[5] X-ray crystallography is the definitive method for elucidating molecular and crystal structures at atomic resolution, providing unambiguous and accurate three-dimensional parameters.[8][9][10][11] This guide focuses on this compound, a key building block for synthesizing biologically active molecules like azoles and oxadiazoles.[1][2][3][4] By analyzing its crystal structure, we gain fundamental insights into the intermolecular forces that govern its packing, which is essential for predicting its behavior and for the rational design of new derivatives.

Experimental Methodology: A Validated Workflow

The determination of a crystal structure is a multi-step process requiring meticulous execution. The following protocols are designed to ensure the generation of high-quality, reliable data.

Synthesis and Crystallization

The synthesis of this compound is a crucial first step. The chosen synthetic route is designed for high purity, which is a prerequisite for successful crystallization.

Protocol 1: Synthesis of this compound [3]

-

Reaction Setup: Dissolve methyl 2-(4-bromophenoxy)propionate (5.0 g, 0.0193 mol) in methanol (20 ml).

-

Hydrazine Addition: Slowly add hydrazine hydrate (80%, 3.50 mL, 0.0679 mol) to the solution with continuous stirring. The use of excess hydrazine hydrate ensures the complete conversion of the ester to the desired hydrazide.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6 hours.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Precipitation: Pour the concentrated reaction mixture into water to precipitate the crude product. The significant change in solvent polarity causes the organic product to solidify.

-

Purification: Collect the solid by filtration and recrystallize from an ethanol/water mixture to obtain pure, colorless crystals suitable for X-ray diffraction analysis. This recrystallization step is critical for removing impurities and obtaining single crystals of sufficient quality.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the cornerstone of crystal structure analysis.[10][12] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[8][9]

Protocol 2: Data Collection and Structure Refinement

-

Crystal Selection and Mounting: A suitable single crystal (approx. 0.50 × 0.30 × 0.20 mm) is selected under a microscope and mounted on a goniometer head.[1] The quality of the crystal is paramount for obtaining high-resolution diffraction data.

-

Data Collection: The crystal is cooled to 113 K to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3] Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., absorption).

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods. The initial atomic model is then refined against the experimental data to improve the fit and obtain the final, accurate structure.[13]

Results and Discussion: Deciphering the Molecular Architecture

The crystallographic analysis of this compound provides a detailed picture of its solid-state conformation and intermolecular interactions.

Crystallographic Data

The fundamental crystallographic parameters for the title compound are summarized in the table below. These values define the unit cell and provide a measure of the quality of the final refined structure.

| Parameter | Value |

| Chemical Formula | C₉H₁₁BrN₂O₂ |

| Formula Weight | 259.11 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 10.2598 (14) |

| b (Å) | 4.8009 (7) |

| c (Å) | 23.322 (3) |

| β (°) | 112.712 (6) |

| Volume (ų) | 1059.7 (3) |

| Z | 4 |

| Temperature (K) | 113 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.034 |

| wR-factor | 0.066 |

| (Data sourced from Akhtar et al., 2009)[1][3] |

The compound crystallizes in the monoclinic space group P 2₁/c, which is a common space group for organic molecules. The low R-factor (0.034) indicates a good agreement between the observed and calculated structure factors, signifying a high-quality and reliable structural model.[3]

Molecular Conformation

The molecular structure reveals a non-planar conformation. A key feature is the dihedral angle between the bromophenoxy group and the plane of the propanohydrazide moiety, which is 82.81 (7)°.[1][2][3][4] This twisted conformation minimizes steric hindrance between the two parts of the molecule. The bromo group is essentially coplanar with the phenyl ring.[1][3]

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is primarily stabilized by intermolecular N—H⋯O hydrogen bonds.[1][2][3][4] These interactions are crucial as they link the molecules into columns that extend along the b-axis of the unit cell.[1][2][3][4] This type of hydrogen bonding is a common and influential interaction in the crystal structures of hydrazide derivatives, often dictating their packing motifs.[14][15] Understanding these interactions is vital for crystal engineering, as modifying the molecule could allow for predictable changes in the crystal packing.

Conclusion

The single-crystal X-ray diffraction analysis of this compound has successfully elucidated its three-dimensional structure. The molecule adopts a twisted conformation and its crystal packing is dominated by N—H⋯O hydrogen bonds, which form columns along the b-axis. This detailed structural information is invaluable for understanding the solid-state properties of this important synthetic intermediate. The protocols and insights provided in this guide offer a robust framework for researchers in the field, underscoring the power of crystallography in modern drug discovery and materials science.[7][11][13]

References

- X-ray Determination Of Molecular Structure | Research Starters - EBSCO. (n.d.).

- Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117.

- Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.

- Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (2023). Migration Letters.

- Molecular structure by X-ray diffraction - Spectroscopy - Labtoo. (n.d.).

- X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.).

- Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(2), o441.

- The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua - Filter Dryer. (2025).

- A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals Publishing.

- The role of crystallography in drug design. (2004). Protein and Peptide Letters.

- Unveiling Molecular Architecture: A Guide to X-ray Diffraction for Crystal Structure Confirmation. (2025). Benchchem.

- Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Semantic Scholar.

- Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. ResearchGate.

- Malviya, V. P., & Dutta, A. (2022). A new hydrazide functionalized Schiff's base derivative: Insights into crystallography, Hirshfeld surface, and energy framework analysis. European Journal of Chemistry, 13, 351-357.

- Saeed, S., Rashid, N., & Mohamed, S. K. (2017). Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine. European Journal of Chemistry, 8, 15-17.

- Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. (2018). MDPI.

- Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structural Reports Online, 65(Pt 2), o441.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. [PDF] this compound | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Bromo-phen-oxy)propanohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 7. zienjournals.com [zienjournals.com]

- 8. X-ray Determination Of Molecular Structure | Research Starters | EBSCO Research [ebsco.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. labtoo.com [labtoo.com]

- 11. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. migrationletters.com [migrationletters.com]

- 14. A new hydrazide functionalized Schiff’s base derivative: Insights into crystallography, Hirshfeld surface, and energy framework analysis | European Journal of Chemistry [eurjchem.com]

- 15. Synthesis and X-ray crystallography of N,N'-di(2-hydroxybenzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]

The Versatile Precursor: A Technical Guide to 2-(4-Bromophenoxy)propanohydrazide in Heterocyclic Synthesis

Abstract

In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. These cyclic structures are foundational to a vast array of therapeutic agents. This technical guide delves into the utility of 2-(4-Bromophenoxy)propanohydrazide as a pivotal precursor for the synthesis of a variety of biologically significant heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the significance of the resulting compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile starting material.

Introduction: The Significance of this compound

Carboxylic acid hydrazides are a cornerstone in the synthesis of nitrogen-containing heterocycles due to their inherent reactivity and bifunctional nature.[1] this compound, in particular, has emerged as a valuable intermediate.[1] Its structure incorporates several key features: a reactive hydrazide moiety, a chiral center, and a brominated phenyl ring, which offers a site for further functionalization or can play a role in the biological activity of the final molecule.

The heterocycles derived from this precursor, such as oxadiazoles, thiadiazoles, and triazoles, are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5][6][7] This guide will provide a detailed exploration of the synthetic pathways to these important classes of compounds, starting from this compound.

Synthesis of the Precursor: this compound

The initial and crucial step is the synthesis of the title precursor. This is typically achieved through a straightforward hydrazinolysis of the corresponding ester, methyl 2-(4-bromophenoxy)propionate.

Experimental Protocol: Synthesis of this compound[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-(4-bromophenoxy)propionate (5.0 g, 0.0193 mol) in methanol (20 ml).

-

Addition of Hydrazine Hydrate: To the stirred solution, slowly add hydrazine hydrate (80%, 3.50 mL, 0.0679 mol).

-

Reflux: Heat the reaction mixture to reflux.

-

Monitoring the Reaction: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 6 hours).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Precipitation: Pour the concentrated residue into cold water to precipitate the solid product.

-

Isolation and Purification: Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁BrN₂O₂ |

| Molecular Weight | 259.10 g/mol |

| Appearance | White solid |

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their diverse biological activities.[3][8][9] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through a one-pot reaction with aromatic carboxylic acids using a dehydrating agent like phosphorus oxychloride (POCl₃).

Mechanism of 1,3,4-Oxadiazole Formation

The reaction proceeds through an initial N-acylation of the hydrazide with the aromatic carboxylic acid, followed by an intramolecular cyclodehydration to form the stable 1,3,4-oxadiazole ring.

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-(1-(4-Bromophenoxy)ethyl)-5-aryl-1,3,4-oxadiazole

-

Reaction Mixture: In a round-bottom flask, combine this compound (1 mmol), an aromatic carboxylic acid (1 mmol), and phosphorus oxychloride (5 mL).

-

Reflux: Heat the mixture under reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and water.

-

Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Filter the precipitated solid, wash thoroughly with water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Synthesis of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is another important heterocycle with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][4][10] A common and effective method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the reaction of an acyl thiosemicarbazide with a dehydrating agent. The acyl thiosemicarbazide is prepared from the corresponding hydrazide.

Mechanism of 1,3,4-Thiadiazole Formation

The synthesis begins with the formation of an acyl thiosemicarbazide by reacting this compound with an isothiocyanate. This intermediate is then cyclized under acidic conditions to yield the 1,3,4-thiadiazole. Alternatively, reaction with carbon disulfide in a basic medium yields a dithiocarbazate salt, which upon treatment with a dehydrating agent can also lead to the thiadiazole ring.

Caption: Synthetic pathways to 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-thiadiazol-2-amine[11][12]

Step 1: Synthesis of 1-(2-(4-Bromophenoxy)propanoyl)thiosemicarbazide

-

Formation of Potassium Dithiocarbazate: Dissolve potassium hydroxide (0.01 mol) in absolute ethanol (50 mL). Cool the solution in an ice bath and add this compound (0.01 mol). To this stirred solution, add carbon disulfide (0.01 mol) dropwise while maintaining the temperature below 10°C. Continue stirring for 12-16 hours at room temperature.

-

Isolation of Dithiocarbazate: Dilute the reaction mixture with dry ether and filter the precipitated potassium dithiocarbazate. Wash with ether and dry.

Step 2: Cyclization to 5-(1-(4-Bromophenoxy)ethyl)-1,3,4-thiadiazol-2-amine

-

Reaction Setup: Suspend the potassium dithiocarbazate (0.01 mol) in water.

-

Cyclization: Add concentrated sulfuric acid dropwise with cooling until the initial precipitate redissolves. Heat the mixture gently on a water bath for 2-3 hours.

-

Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., 10% NaOH) to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and recrystallize from ethanol.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles and their derivatives are a well-known class of heterocyclic compounds that are integral to many pharmaceutical agents, particularly antifungals.[6][7][11][12] The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols from this compound can be achieved via a thiosemicarbazide intermediate.

Mechanism of 1,2,4-Triazole Formation

The key intermediate is a 1,4-disubstituted thiosemicarbazide, formed by the reaction of this compound with an appropriate isothiocyanate. This thiosemicarbazide then undergoes base-catalyzed intramolecular cyclization to yield the 4H-1,2,4-triazole-3-thiol.

Caption: General scheme for 1,2,4-triazole synthesis.

Experimental Protocol: Synthesis of 4-Aryl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol[8][15]

Step 1: Synthesis of 1-(2-(4-Bromophenoxy)propanoyl)-4-arylthiosemicarbazide

-

Reaction Setup: Dissolve this compound (0.01 mol) in absolute ethanol (50 mL).

-

Addition of Isothiocyanate: Add the desired aryl isothiocyanate (0.01 mol) to the solution.

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Isolation: Cool the mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to 4-Aryl-5-(1-(4-bromophenoxy)ethyl)-4H-1,2,4-triazole-3-thiol

-

Reaction Setup: Suspend the thiosemicarbazide from Step 1 (0.005 mol) in an aqueous solution of sodium hydroxide (8%, 25 mL).

-

Reflux: Reflux the mixture for 6-8 hours.

-

Work-up: Cool the reaction mixture and pour it into cold water.

-

Acidification: Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Isolation and Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure triazole derivative.

Biological Significance and Applications

The heterocyclic compounds synthesized from this compound are of significant interest due to their potential biological activities.

Table 2: Potential Biological Activities of Synthesized Heterocycles

| Heterocycle Class | Potential Biological Activities |

| 1,3,4-Oxadiazoles | Antifungal, Anti-inflammatory, Antibacterial[3][8] |

| 1,3,4-Thiadiazoles | Antimicrobial, Anticancer, Anticonvulsant[2][4][10] |

| 1,2,4-Triazoles | Antifungal, Antibacterial, Antiviral, Anti-inflammatory[5][6][7][11][12] |

The presence of the 4-bromophenoxy moiety can enhance the lipophilicity of the molecules, potentially improving their membrane permeability and overall bioavailability. Furthermore, the bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in drug-receptor binding.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The synthetic routes to 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are robust and generally proceed with good yields. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists in the field of drug discovery and development to explore the chemical space around these privileged scaffolds. The potential for further diversification of these molecules, coupled with their inherent biological activities, makes this compound a valuable tool in the quest for novel therapeutic agents.

References

-

Bayrak, H., Demirbas, A., Karaoglu, S. A., & Demirbas, N. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1066. Available from: [Link]

-

Onkol, T., Doğruer, D. S., Uzun, L., Adak, S., Ozkan, S., & Sahin, M. F. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. Available from: [Link]

-

de Oliveira, C. S., Lira, B. F., Barbosa-Filho, J. M., Lorenzo, J. G. F., & de Athayde-Filho, P. F. (2012). Synthetic approaches and biological activity of 1,3,4-oxadiazole derivatives: a review. Molecules, 17(9), 10192-10231. Available from: [Link]

-

Kadi, A. A., Al-Abdullah, N. G., Shehata, I. A., Habib, E. E., Ibrahim, T. M., & El-Emam, A. A. (2010). Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2947-2954. Available from: [Link]

-

Holla, B. S., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis characterization and anticancer activity of some new 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 38(7-8), 759-767. Available from: [Link]

-

Kazeminejad, Z., Marzi, M., Shiroudi, A., Kouhpayeh, S. A., & Farjam, M. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846. Available from: [Link]

-

Rodrigues-Vendramini, F. A., Faria, D. R., Arita, G. S., Capoci, I. R., Sakita, K. M., Caparroz-Assef, S. M., ... & Svidzinski, T. I. (2019). Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment. PLoS Neglected Tropical Diseases, 13(6), e0007463. Available from: [Link]

-

Gomha, S. M., & Khalil, K. D. (2012). A convenient method for the synthesis of some new 1,2,4-triazole derivatives and their antimicrobial evaluation. Molecules, 17(8), 9335-9347. Available from: [Link]

-

Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis and antimicrobial activities of some new 1,2,4-triazoles and 1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 39(9), 793-804. Available from: [Link]

-

Kumar, D., Kumar, N. M., & Shah, K. (2012). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 68-75. Available from: [Link]

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][4][8]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 235-246. Available from: [Link]

-

Bhatia, S. K., & Malik, A. (2013). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of Chemistry, 2013, 615873. Available from: [Link]

-

Mahendrasinh, M. R., Patel, P. R., & Patel, K. D. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available from: [Link]

-

Frolova, Y., Kaplaushenko, A., Sameliuk, Y., Romanina, D., & Morozova, L. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Ceska a Slovenska Farmacie, 71(4), 149-158. Available from: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole derivatives: synthesis, anti-inflammatory and antimicrobial evaluation. Archiv der Pharmazie, 337(1), 7-14. Available from: [Link]

-

Selvaraj, S., Perumal, S., & Al-Ghamdi, A. M. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available from: [Link]

-

Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2006). Synthesis and antimicrobial studies of a new series of 2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}-5-substituted-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 41(7), 841-846. Available from: [Link]

-

Ali, A. A., & Abd-Alhafez, O. M. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isres.org [isres.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Biological potential of "2-(4-Bromophenoxy)propanohydrazide" derivatives

Initiating Information Gathering

I'm starting a broad information search on 2-(4-Bromophenoxy)propanohydrazide derivatives. My focus is on their synthesis, and whether they exhibit anticonvulsant, antimicrobial, or anticancer properties, alongside their mechanisms and structure-activity relationships.

Deepening the Analysis

I'm now diving deeper into the analysis. I'm identifying key findings, significant derivatives, and recurring biological activities to structure the technical guide effectively, moving logically from synthesis to biological evaluation. I will be incorporating the initial plan with an updated focus on the unique structure of the technical guide itself.

Formulating a Technical Guide

I'm now consolidating the data into a structured technical guide. I will create a unique format, featuring the core molecule's introduction, detailed sections on varied biological activities with supporting data, and an analysis of structure-activity relationships. I will prepare detailed methodologies and data tables.

Beginning the Research Process

I've made a good start, confirming the role of this compound as a crucial building block. I've found it's used to make various heterocyclic compounds, ones with biological activities. I'm now looking at the next steps.

Exploring Biological Activity

I'm now diving deeper, and I see the initial search was fruitful! I've confirmed that this compound is indeed a key player. Several derivatives have been linked to potential anticancer, antimicrobial, and anticonvulsant effects. Specifically, in vitro antitumor activity is promising, with strong effects on leukemia cell lines. I'm focusing on the synthesis of azoles from the core hydrazide, as they are well-known to have broad pharmacological properties. I'm also looking into structurally similar derivatives for antioxidant, anticancer, and antimicrobial activity, and the anticonvulsant activity of related hydrazide/amide derivatives. I've also found antimicrobial and anticancer screening protocols. Next, I need to focus on...

Expanding the Search Parameters

I'm now building on earlier research, and I'm quite optimistic about the path forward. I've found that this compound serves as a key intermediate for various biologically active heterocyclic compounds. Specifically, I'm focusing on finding more detailed data. I now need concrete experimental data, like IC50 or MIC values, and I am also searching for the specific biological activities of its derivatives, and the SAR details of this class of compounds. My immediate goal is to locate studies discussing the mechanisms of action.

Narrowing the Focus

Expanding the Data Set

I've significantly expanded my data set. I have synthesis details for the core molecule, noting its role as an intermediate. General synthesis protocols for hydrazones have surfaced. I found anticonvulsant, antimicrobial, and anticancer data, with ED50 and IC50 values. I'm also analyzing structure-activity relationships and the hydrazone linker's importance.

Analyzing the Findings

I've been analyzing the recent data and synthesizing it for the guide. It's becoming clear that I can create a logical flow. I am focusing on the synthesis of the core compound, and then moving to the synthesis of its derivatives. I've gathered anticonvulsant data and MIC/IC50 values for related compounds. I am also exploring structure-activity relationships, but detailed biological data directly from the target compound's derivatives are lacking. A more in-depth mechanism analysis is needed.

Synthesizing the Data

I've been working on a framework for the technical guide, drawing on my findings from various sources. The focus will be on the potential of "this compound" derivatives. I have a lot of good information on similar compounds with anticonvulsant, antimicrobial, and anticancer activities, including ED50, MIC and IC50 values. I am synthesizing the synthesis details and data into tables and diagrams. I'm focusing on creating an overview that highlights the potential of the compound class, while acknowledging data gaps.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenoxy)propanohydrazide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-Bromophenoxy)propanohydrazide. As a key intermediate in the synthesis of various heterocyclic compounds, including azoles and oxadiazoles, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers and drug development professionals.[1][2][3] While crystallographic data for this compound has been published, this guide will focus on the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The principles of data acquisition and interpretation are discussed in detail to provide a robust framework for the analysis of this and structurally related molecules.

Introduction

This compound (C₉H₁₁BrN₂O₂) is a molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its synthesis typically involves the reaction of a corresponding ester, methyl 2-(4-bromophenoxy)propionate, with hydrazine hydrate.[1][3] The structural elucidation of the final product is a critical step to ensure purity and confirm the covalent architecture before its use in further synthetic transformations. This guide will delve into the expected spectroscopic signature of this compound, providing a detailed analysis of its NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to a TMS standard) and their multiplicities are detailed in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | 1.5 - 1.7 | Doublet | 3H |

| H-b | 4.6 - 4.8 | Quartet | 1H |

| H-c | 6.8 - 7.0 | Doublet | 2H |

| H-d | 7.3 - 7.5 | Doublet | 2H |

| H-e | 4.2 - 4.4 | Broad Singlet | 2H |

| H-f | 7.8 - 8.0 | Broad Singlet | 1H |

Causality Behind the Predictions:

-

H-a (CH₃): These methyl protons are adjacent to the chiral center (H-b). They are shielded and appear upfield. The signal is split into a doublet by the single proton on the adjacent carbon.

-

H-b (CH): This proton is on a carbon bonded to an oxygen atom, which is deshielding, thus shifting it downfield. It is split into a quartet by the three adjacent methyl protons (H-a).

-

H-c (Aromatic): These two protons are ortho to the oxygen-bearing carbon on the aromatic ring. The electron-donating nature of the ether oxygen shields these protons, causing them to appear at a lower chemical shift compared to the other aromatic protons. They are split into a doublet by the adjacent H-d protons.

-

H-d (Aromatic): These two protons are meta to the ether linkage and ortho to the bromine atom. The deshielding effect of the electronegative bromine atom shifts them further downfield. They appear as a doublet due to coupling with the H-c protons.

-

H-e (NH₂): The protons of the primary amine group are typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable depending on the solvent and concentration.

-

H-f (NH): The amide proton is deshielded by the adjacent carbonyl group and appears as a broad singlet. Its chemical shift is also solvent and concentration-dependent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 18 - 22 |

| C-2 | 70 - 75 |

| C-3 | 168 - 172 |

| C-4 | 115 - 118 |

| C-5 | 132 - 135 |

| C-6 | 116 - 120 |

| C-7 | 155 - 158 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the proton frequency.

-

Acquire a one-pulse spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3400 | N-H stretch | Amine (NH₂) |

| 3150 - 3300 | N-H stretch | Amide (N-H) |

| 3030 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1640 - 1680 | C=O stretch (Amide I) | Amide |

| 1580 - 1620 | N-H bend (Amide II) | Amide |

| 1470 - 1500 | C=C stretch | Aromatic Ring |

| 1220 - 1260 | C-O stretch | Aryl Ether |

| 1000 - 1100 | C-Br stretch | Aryl Bromide |

Causality Behind the Predictions:

-

The N-H stretching vibrations of the primary amine and the secondary amide are expected to appear as distinct bands in the high-frequency region.

-

The carbonyl (C=O) stretch of the amide group is a strong and characteristic absorption.

-

The aromatic C=C stretching and the C-O stretching of the aryl ether provide evidence for the phenoxy moiety.

-

The C-Br stretch is typically found in the fingerprint region and confirms the presence of the bromo substituent.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 259.10 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak at m/z 258 and m/z 260.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Causality Behind the Predictions:

-

m/z 199/201: Loss of the propanohydrazide side chain from the molecular ion would result in the formation of the 4-bromophenoxy radical cation.

-

m/z 171/173: Subsequent loss of an ethyl group from the side chain could lead to this fragment.

-

m/z 85: Cleavage of the ether bond could result in the formation of the propanohydrazide fragment.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Acquisition: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan from m/z 50 to 500.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan on the isolated molecular ion peak (m/z 259/261 for the [M+H]⁺ adduct).

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and the underlying principles of its interpretation. By following the described methodologies, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o441. [Link]

-

ResearchGate. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

-

PubMed. (2009). 2-(4-Bromo-phen-oxy)propanohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441. [Link]

Sources

Solubility of "2-(4-Bromophenoxy)propanohydrazide" in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(4-Bromophenoxy)propanohydrazide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published solubility data, this document establishes a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in common organic solvents. The guide delves into the physicochemical properties of the molecule, applies the "like dissolves like" principle to forecast its behavior in various solvent classes, and provides a detailed, field-proven experimental protocol for accurate solubility measurement. Safety protocols for handling hydrazide and brominated aromatic compounds are also thoroughly addressed to ensure good laboratory practice.

Introduction: The Significance of Solubility for a Synthetic Intermediate

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including azoles and oxadiazoles, which are scaffolds of significant interest in medicinal chemistry and materials science.[1][2] The efficiency of subsequent synthetic steps, purification strategies (such as crystallization), and formulation processes are fundamentally dependent on the solubility of this starting material. A thorough understanding of its solubility in different organic solvents is therefore not merely academic but a critical parameter for process optimization, yield maximization, and the development of robust and scalable synthetic routes.

This guide is structured to empower the researcher with both theoretical and practical tools. It begins by dissecting the molecule's structural features to predict its solubility and then provides a rigorous, step-by-step methodology for empirical validation.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is governed by its molecular structure. The key physicochemical properties of this compound are summarized below, providing a foundation for predicting its interaction with various solvents.

| Property | Value | Source | Implication for Solubility |

| Molecular Formula | C₉H₁₁BrN₂O₂ | [3][4] | Indicates a relatively small molecule with a mix of polar and nonpolar components. |

| Molecular Weight | 259.10 g/mol | [3][4] | Moderate molecular weight suggests that solubility will be highly dependent on specific intermolecular interactions rather than size. |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | [3] | The TPSA, arising from the hydrazide group (-C(=O)NHNH₂), is significant, indicating a strong capacity for polar interactions. This suggests good solubility in polar solvents. |

| Calculated LogP (XLogP3) | 1.2 | [3] | A low positive LogP value suggests a degree of lipophilicity, but the compound remains relatively balanced in its preference for aqueous vs. lipid environments. It is not extremely nonpolar. |

| Hydrogen Bond Donors | 2 | [3] | The two N-H groups of the hydrazide moiety can donate hydrogen bonds, favoring solubility in protic and polar aprotic solvents that are hydrogen bond acceptors. |

| Hydrogen Bond Acceptors | 3 | [3] | The two oxygen atoms and the second nitrogen atom can accept hydrogen bonds, enhancing solubility in protic solvents like alcohols. |

Analysis of Functional Groups:

-

4-Bromophenyl group: This is a bulky, nonpolar (lipophilic) moiety. The bromine atom adds to the molecular weight and contributes to van der Waals forces but does not significantly increase polarity. This part of the molecule will favor solubility in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents.[5]

-

Ether Linkage (-O-): The ether group is polar aprotic and can act as a hydrogen bond acceptor, contributing to solubility in a range of solvents.

-

Propanohydrazide group (-CH(CH₃)C(=O)NHNH₂): This is the primary driver of polarity. The amide-like structure and the terminal amino group are capable of strong hydrogen bonding and dipole-dipole interactions, suggesting strong affinity for polar protic and aprotic solvents.

Theoretical Solubility Considerations Based on Solvent Class

The principle of "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[6][7][8][9][10] Based on the physicochemical profile, we can predict the solubility of this compound in three main classes of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Water): These solvents can both donate and accept hydrogen bonds. Given the compound's two hydrogen bond donors and three acceptors, it is expected to exhibit high solubility in polar protic solvents, particularly short-chain alcohols. Its synthesis, which involves recrystallization from an ethanol/water mixture, supports this prediction.[2]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. The compound's high TPSA and polar hydrazide group suggest good to moderate solubility in these solvents. Solvents like DMSO and DMF are particularly effective at dissolving compounds with multiple polar functional groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane, Carbon Tetrachloride): These solvents interact primarily through weak London dispersion forces. The nonpolar bromophenyl ring will contribute to some interaction, but the highly polar hydrazide group will strongly disfavor dissolution. Therefore, the compound is expected to have low to negligible solubility in nonpolar solvents like hexane and cyclohexane. Solubility may be slightly better in toluene due to potential π-π stacking interactions with the aromatic ring.

Standardized Experimental Protocol for Determining Thermodynamic Solubility

Since quantitative data is not publicly available, an experimental determination is necessary. The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and is recommended by regulatory bodies.[11][12] This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Materials and Equipment

-

This compound (solid, purity >95%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps (e.g., 20 mL)

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-MS system)[13][14][15]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add a precisely known volume (e.g., 5.0 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is crucial as solubility is temperature-dependent.[11]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[15]

-

Self-Validation: To confirm equilibrium has been reached, take samples at different time points (e.g., 24h, 36h, and 48h). Equilibrium is confirmed when the measured concentration no longer changes significantly between time points.[12]

-

-

Sample Separation:

-

Remove the vials from the shaker and let them stand at the equilibration temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately pass the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS.[16][17]

-

UV-Vis: Requires creating a calibration curve from standard solutions of known concentrations. The absorbance of the unknown sample is then used to determine its concentration via the Beer-Lambert law.[17]

-

LC-MS: Offers higher selectivity and sensitivity, making it ideal for low-solubility measurements and for verifying the compound's stability during the experiment.[14][15][18]

-

-

-

Data Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.

| Solvent Classification | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | 32.7 | High | [Experimental Data] |

| Ethanol | 24.5 | High | [Experimental Data] | |

| Polar Aprotic | DMSO | 46.7 | High | [Experimental Data] |

| Acetonitrile | 37.5 | Moderate | [Experimental Data] | |

| Acetone | 20.7 | Moderate | [Experimental Data] | |

| Ethyl Acetate | 6.0 | Low-Moderate | [Experimental Data] | |

| Nonpolar | Dichloromethane | 9.1 | Low-Moderate | [Experimental Data] |

| Toluene | 2.4 | Low | [Experimental Data] | |

| Hexane | 1.9 | Negligible | [Experimental Data] |

Safety and Handling Precautions

Adherence to Good Laboratory Practices (GLP) is mandatory.[11][19][20][21] this compound is a chemical intermediate for which comprehensive toxicological data may not be available. Therefore, it should be handled with care, assuming it is hazardous.

-

General Hazards:

-

Hydrazide Moiety: Hydrazine and its derivatives are known to be toxic and are suspected carcinogens.[22][23][24] They can cause damage to the liver, kidneys, and central nervous system upon exposure.[22][24]

-

Brominated Aromatic Compounds: These compounds can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[5][25]

-

-

Required Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles at all times.

-

All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[26]

-

-

Spill and Waste Disposal:

-

In case of a spill, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous chemical waste.

-

All waste materials containing the compound or its solutions must be disposed of according to institutional and local environmental regulations.

-

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on its physicochemical properties with a rigorous experimental protocol, researchers can generate the reliable solubility data essential for process development, purification, and further synthetic applications. The emphasis on self-validating experimental design and strict adherence to safety protocols ensures the generation of high-quality, trustworthy results.

References

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18–28.

- PROAnalytics. (2018, December 19).

- Khan Academy. Solubility of organic compounds.

- Wikipedia. Ultraviolet–visible spectroscopy.

- Chemyx.

- LGC Group.

- Scientist Live. (2013, April 1). LC/MS detection: powerful tool for organic compound analysis.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.

- ResearchGate. (2015, January 23). What are the important factors to select the solvent?

- Akhtar, T., Rauf, M. K., Ebihara, M., & Hameed, S. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o441.

- ChemScene. 325778-4 | 2-(4-Bromophenoxy)propanehydrazide.

- PubMed. 2-(4-Bromo-phen-oxy)propanohydrazide.

- ResearchGate. (2014, October 16). (PDF) this compound.

- Labroots. (2021, April 1). Solubility Factors When Choosing a Solvent | Cell And Molecular Biology.

- ResearchGate. (2015, August 5). Good laboratory practice of equilibrium solubility measurement.

- Technology Networks. (2023, December 18).

- University of Rochester Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Excedr. (2024, January 29). An Introduction to LC/MS for Chemical Analysis.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- The Fountain Magazine. Like Dissolves Like.

- YouTube. (2020, November 16). 38: Using "like dissolves like" to predict solubility.

- Sigma-Aldrich. (2024, September 7).

- Fisher Scientific. SAFETY DATA SHEET - 2-(4-Bromophenoxy)-N,N-dimethylethylamine.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Fisher Scientific. (2010, September 2).

- Dolly Corporation. (2025, October 20).

- ATSDR - CDC.

- TCI Chemicals.

- EPA. Hydrazine.

- NJ.gov. Hydrazine - Hazardous Substance Fact Sheet.

- SynZeal. Safety Data Sheet - this compound.

- N

- YouTube. (2024, June 7).

- NIH. (2023, April 23).

- ACS GCI Pharmaceutical Roundtable. (2026, January 3).

- PMC - NIH. (2019, June 4).

- MaterialsZone. (2025, January 28).

- Biobide. (2024).

Sources

- 1. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 2. scribd.com [scribd.com]

- 3. research.cbc.osu.edu [research.cbc.osu.edu]

- 4. chemscene.com [chemscene.com]

- 5. dollycorporation.com [dollycorporation.com]

- 6. Khan Academy [khanacademy.org]

- 7. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fountainmagazine.com [fountainmagazine.com]

- 10. youtube.com [youtube.com]

- 11. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 13. chemyx.com [chemyx.com]

- 14. rsc.org [rsc.org]

- 15. scientistlive.com [scientistlive.com]

- 16. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 17. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 18. An Introduction to LC/MS for Chemical Analysis [excedr.com]

- 19. researchgate.net [researchgate.net]